1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0756347
InChI:
InChI=1S/C17H20N2O5S/c1-2-23-14-5-7-15(8-6-14)25(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3
SMILES:
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Molecular Formula:
C17H20N2O5S
Molecular Weight:
364.4 g/mol
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine
CAS No.:
Cat. No.: VC0756347
Molecular Formula: C17H20N2O5S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O5S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | [4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C17H20N2O5S/c1-2-23-14-5-7-15(8-6-14)25(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3 |
| Standard InChI Key | JVQYYJMBFSMXJG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator